1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane
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Overview
Description
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is part of a broader class of perfluorinated compounds, which are widely used in various industrial applications due to their non-reactive nature and ability to repel water and oil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane typically involves the fluorination of octane derivatives. One common method is the electrochemical fluorination process, where octane is subjected to fluorine gas in the presence of an electrolyte. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the efficient conversion of octane derivatives to the perfluorinated product. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane is known for its resistance to most chemical reactions. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: Under strong reducing conditions, the compound can be reduced to form partially fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Reduction: Strong reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution: The major products of nucleophilic substitution reactions are hydroxylated derivatives of the original compound.
Reduction: The reduction reactions yield partially fluorinated hydrocarbons.
Scientific Research Applications
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane has several scientific research applications:
Chemistry: It is used as a reference compound in studies of fluorinated organic chemistry due to its well-defined structure and properties.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the impact of perfluorinated compounds on health and the environment.
Medicine: Research is ongoing to explore its potential use in medical imaging and drug delivery systems, leveraging its unique chemical properties.
Industry: It is used in the production of specialized coatings and materials that require high resistance to chemicals and extreme conditions.
Mechanism of Action
The mechanism by which 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane exerts its effects is primarily through its chemical stability and resistance to degradation. The compound’s molecular structure, characterized by strong carbon-fluorine bonds, makes it highly inert and non-reactive. This stability allows it to maintain its properties under harsh conditions, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: This compound is similar in its high fluorine content and chemical stability.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another fluorinated compound with similar resistance to chemical reactions.
Uniqueness
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct properties such as enhanced thermal stability and resistance to nucleophilic attack. This makes it particularly valuable in applications requiring extreme chemical resistance.
Properties
IUPAC Name |
1,1,1-trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl3F15/c9-7(10,11)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(24,25)26 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFRZPKMJLITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl3F15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544670 |
Source
|
Record name | 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88639-57-0 |
Source
|
Record name | 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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